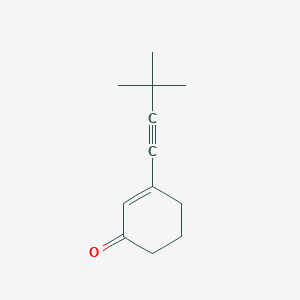
3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one: is an organic compound that features a cyclohexenone ring substituted with a dimethylbutynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one typically involves the alkylation of cyclohexenone with 3,3-dimethyl-1-butyne. This reaction can be catalyzed by a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic addition mechanism, where the alkyne acts as a nucleophile attacking the electrophilic carbonyl carbon of the cyclohexenone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring, leading to the formation of diketones or other oxidized derivatives.
Reduction: Reduction of the cyclohexenone ring can yield cyclohexanol derivatives.
Substitution: The alkyne group can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexenone derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including fragrances and pharmaceuticals .
Mécanisme D'action
The mechanism of action for 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the carbonyl group of the cyclohexenone ring is the primary site of attack by oxidizing agents, leading to the formation of oxidized products . In reduction reactions, the carbonyl group is reduced to a hydroxyl group, resulting in cyclohexanol derivatives .
Comparaison Avec Des Composés Similaires
Cyclohexenone: A simpler analog without the dimethylbutynyl group.
3,3-Dimethyl-1-butyne: The alkyne component used in the synthesis of the target compound.
Cyclohexanone: The fully saturated analog of cyclohexenone.
Uniqueness: 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one is unique due to the presence of both a cyclohexenone ring and a dimethylbutynyl group
Propriétés
Numéro CAS |
63923-08-0 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-(3,3-dimethylbut-1-ynyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H16O/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h9H,4-6H2,1-3H3 |
Clé InChI |
IFJLLVWXBNDZHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC1=CC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)
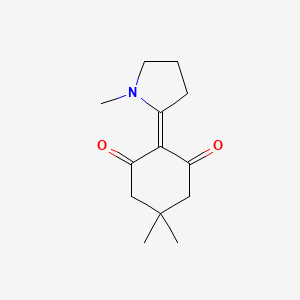
![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
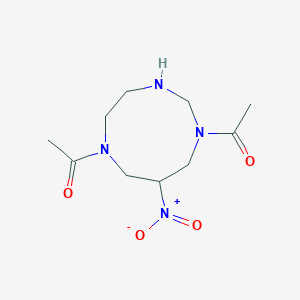
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)
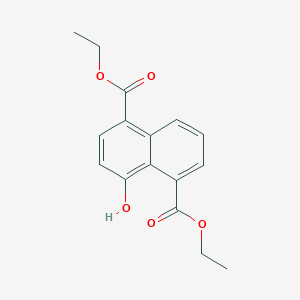
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)

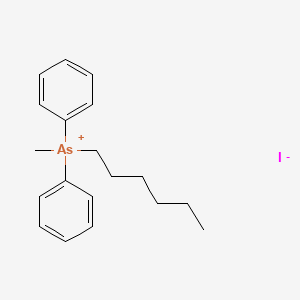
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
